2-Ethoxy-5-(tributylstannyl)pyrimidine

Übersicht

Beschreibung

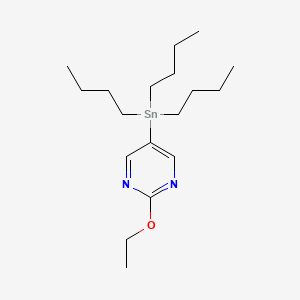

2-Ethoxy-5-(tributylstannyl)pyrimidine is a chemical compound with the molecular formula C18H34N2OSn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Wirkmechanismus

Mode of Action

Organotin compounds like 2-ethoxy-5-(tributylstannyl)pyrimidine are generally used in stille coupling reactions . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Organotin compounds are known to be involved in various biochemical reactions, including stille coupling . The downstream effects of these reactions can vary widely depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a refrigerator , suggesting that temperature may affect its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-(tributylstannyl)pyrimidine typically involves the reaction of pyrimidine with ethoxy and tributyltin reagents under specific conditions. The reaction conditions may include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a palladium or nickel complex, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, ensuring that the compound is produced in a cost-effective manner.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-5-(tributylstannyl)pyrimidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used to substitute different groups on the pyrimidine ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Catalyst for Polymerization Reactions

TBPY is widely recognized as an effective catalyst in various polymerization processes. Its ability to facilitate reactions such as the Stille coupling reaction makes it valuable in synthesizing complex organic compounds and polymers. This reaction involves the coupling of organotin compounds with organic halides, enabling the formation of carbon-carbon bonds essential for polymer development .

Data Table: Polymerization Reactions Using TBPY

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including TBPY, exhibit promising anticancer properties. Specifically, they can act as modulators of immune responses and inhibitors of cancer cell proliferation. The modulation of prostaglandin E2 receptors (EP2 and EP4) has been identified as a mechanism through which these compounds exert their effects, potentially enhancing the efficacy of existing cancer therapies .

Case Study: Anticancer Properties

In a study investigating the effects of various pyrimidine derivatives on cancer cell lines, TBPY was shown to inhibit cell growth significantly in melanoma and lung cancer models. The compound's ability to enhance immune response reactivation in tumors was highlighted as a key factor in its therapeutic potential .

Material Science

Flame Retardant Additive

TBPY has been explored as a flame retardant additive due to its organotin structure, which can improve the thermal stability of polymers. This application is particularly relevant in the production of materials used in construction and automotive industries where fire safety is paramount .

Inhibitor of Microbial Growth

The compound also demonstrates antimicrobial properties, making it suitable for applications in coatings and materials that require protection against microbial degradation. Its efficacy as an inhibitor against various bacterial strains has been documented, suggesting potential uses in medical devices and packaging materials .

Environmental Applications

Biodegradability Studies

Research into the environmental impact of organotin compounds has led to investigations into the biodegradability of TBPY. Studies suggest that while it possesses useful properties for industrial applications, careful consideration must be given to its environmental persistence and toxicity profiles .

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-5-(tributylstannyl)pyrimidine is similar to other stannylated pyrimidines, such as 2-ethoxy-5-(tributylstannyl)thiazole and 2-ethoxy-5-(tributylstannyl)pyridine. it is unique in its specific structure and reactivity. The presence of the ethoxy group and the tributylstannyl moiety contribute to its distinct chemical properties and applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of various chemicals and materials. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.

Biologische Aktivität

2-Ethoxy-5-(tributylstannyl)pyrimidine (CAS No. 1025746-10-4) is a pyrimidine derivative characterized by the presence of a tributylstannyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes a pyrimidine ring substituted with an ethoxy group and a tributylstannyl moiety, which enhances its lipophilicity and may affect its interaction with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The tributylstannyl group is known to enhance the compound's stability and bioavailability, potentially allowing for better interaction with cellular targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that stannylated pyrimidines can inhibit tumor growth and metastasis in various cancer models, including colorectal and breast cancer . The exact mechanisms include interference with cell signaling pathways and induction of apoptosis in cancer cells.

Case Studies

- Colorectal Cancer Model : In a study by Yang et al., stannylated pyrimidines demonstrated reduced tumor growth and metastasis in experimental models of colorectal cancer. This was attributed to their ability to inhibit cyclooxygenase-2 (COX-2) pathways, which are often overexpressed in tumors .

- Breast Cancer : Another study highlighted the efficacy of similar compounds in breast cancer cell lines, where they exhibited cytotoxic effects and inhibited cell proliferation through apoptosis induction .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it has favorable absorption characteristics due to its lipophilic nature. This characteristic enhances its distribution within the body, potentially leading to improved therapeutic outcomes.

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tributyl-(2-ethoxypyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O.3C4H9.Sn/c1-2-9-6-7-4-3-5-8-6;3*1-3-4-2;/h4-5H,2H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCOSDYXPAQHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586037 | |

| Record name | 2-Ethoxy-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025746-10-4 | |

| Record name | 2-Ethoxy-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.